molecular formula C28H32BrNO B286570 N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide

Cat. No. B286570
M. Wt: 478.5 g/mol
InChI Key: CVAQAVFYRUAVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide, also known as BPN-14770, is a small molecule drug compound that has been developed for the treatment of neurodegenerative disorders. It has been shown to have potential therapeutic effects in Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

Mechanism of Action

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide acts by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling. By inhibiting PDE4D, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These signaling pathways are involved in the regulation of neuronal survival, synaptic plasticity, and memory formation.
Biochemical and Physiological Effects:
N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been shown to have several biochemical and physiological effects. It reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide promotes neuronal survival by activating the AKT/mTOR signaling pathway.

Advantages and Limitations for Lab Experiments

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has several advantages for lab experiments. It is a small molecule drug compound that can be easily synthesized and purified. It has a high affinity for PDE4D, which makes it a potent inhibitor of the enzyme. It has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, there are also some limitations to using N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing to maintain therapeutic levels.

Future Directions

There are several future directions for the development of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop new formulations of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide that improve its solubility and bioavailability. Further preclinical studies are needed to determine the optimal dosing regimen and to evaluate the long-term safety and efficacy of the compound. Clinical trials are also needed to determine the potential therapeutic benefits of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide in humans with neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide involves several steps. The first step is the preparation of 4-bromobenzyl bromide, which is then reacted with phenylacetonitrile to form the intermediate 4-bromophenylacetophenone. This intermediate is then reacted with 3,5-ditert-butylaniline to form the final product, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been extensively studied in preclinical models of neurodegenerative diseases. It has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis. In animal models of Alzheimer's disease, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been shown to improve cognitive function and reduce amyloid beta deposition. In Parkinson's disease models, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been shown to protect dopaminergic neurons and improve motor function.

properties

Molecular Formula

C28H32BrNO

Molecular Weight

478.5 g/mol

IUPAC Name

N-[(4-bromophenyl)-phenylmethyl]-3,5-ditert-butylbenzamide

InChI

InChI=1S/C28H32BrNO/c1-27(2,3)22-16-21(17-23(18-22)28(4,5)6)26(31)30-25(19-10-8-7-9-11-19)20-12-14-24(29)15-13-20/h7-18,25H,1-6H3,(H,30,31)

InChI Key

CVAQAVFYRUAVNS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.